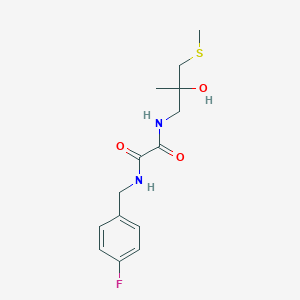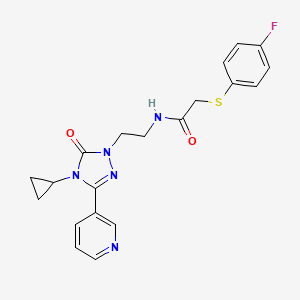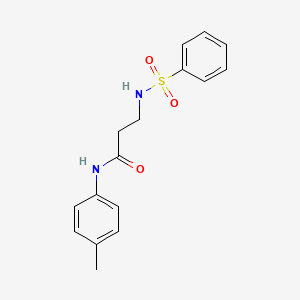
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Inhibition of Nucleoside Transport
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide and its analogs have been explored for their ability to inhibit nucleoside transport proteins, which are crucial for cellular nucleoside uptake and have implications in various medical conditions, including cancer and cardiovascular diseases. Studies have found that substituting the ribose moiety in nucleoside transport inhibitors with substituted benzyl groups, including fluorobenzyl variations, can significantly affect their affinity and efficacy towards the nucleoside transport protein ENT1. Notably, analogs with 2-hydroxyl and aryl substitutions on the benzyl group have shown higher affinities, indicating the potential for developing more effective inhibitors through chemical modifications (R. A. Tromp et al., 2004).
Novel Na+/Ca2+ Exchange Inhibitors
Another application involves the development of novel Na+/Ca2+ exchange (NCX) inhibitors. These compounds, including analogs structurally related to N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide, have been investigated for their ability to preferentially inhibit NCX3, which plays a significant role in protecting against hypoxia/reoxygenation-induced cell damage. Such inhibitors have therapeutic potential for treating neurodegenerative diseases and other conditions where calcium imbalance is a factor (T. Iwamoto & S. Kita, 2006).
HIV Integrase Inhibitors
The compound has also been explored within the context of HIV treatment. Research into the metabolism and disposition of potent HIV integrase inhibitors, featuring fluorobenzyl components, underscores the relevance of such compounds in developing treatments for HIV. Studies utilizing 19F-NMR spectroscopy have detailed the metabolic fate and excretion of these inhibitors, highlighting the role of fluorobenzyl derivatives in enhancing the pharmacokinetic profiles of drugs aimed at combating HIV (E. Monteagudo et al., 2007).
Larvicidal Activity
Research into pyrimidine compounds linked with morpholinophenyl derivatives, where fluorobenzyl groups play a critical role, has shown significant larvicidal activity against mosquito larvae. These findings suggest potential applications in developing new insecticides or larvicides, contributing to controlling mosquito-borne diseases (S. Gorle et al., 2016).
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-14(20,9-21-2)8-17-13(19)12(18)16-7-10-3-5-11(15)6-4-10/h3-6,20H,7-9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRIJWDXQBXSLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate](/img/structure/B2966502.png)

![Tert-butyl (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/no-structure.png)
![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-pentan-3-yl-1,2-oxazole-5-carboxamide](/img/structure/B2966507.png)
![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2966508.png)

![10-Methyl-12-(4-phenylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2966513.png)


![2-(4-{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2966518.png)
![7-Ethoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2966519.png)

![2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2966524.png)
